molecular formula C9H20N2O B1420375 1-(2-methoxyethyl)-N-methylpiperidin-4-amine CAS No. 1096886-98-4

1-(2-methoxyethyl)-N-methylpiperidin-4-amine

Cat. No.: B1420375
CAS No.: 1096886-98-4
M. Wt: 172.27 g/mol
InChI Key: VJZQYUJQCBIQOR-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-methylpiperidin-4-amine (CAS 1096886-98-4) is a piperidine derivative of significant interest in scientific research and development, particularly as a key intermediate in medicinal chemistry . With a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecular architectures . Its structural features, incorporating a methoxyethyl group and a methylamine functionality on the piperidine ring, are designed to enhance solubility and optimize pharmacological properties, making it a valuable compound for structure-activity relationship (SAR) studies . A primary application of this compound is in anticancer research, where preliminary studies have explored its derivatives as potential cytotoxic agents. For instance, research indicates derivatives have shown promising activity against specific cancer cell lines, including breast cancer (MCF-7) with an IC50 of 5.0 µM and colon cancer (HCT-116) with an IC50 of 4.5 µM . Additionally, its potential in enzyme inhibition studies is being investigated for therapeutic interventions in metabolic disorders . The compound can be synthesized via methods such as reductive amination . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

1-(2-methoxyethyl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10-9-3-5-11(6-4-9)7-8-12-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZQYUJQCBIQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Another approach involves reductive amination of aldehydes or ketones with methylpiperidine derivatives, followed by alkylation with methoxyethyl compounds.

Reaction Scheme:

Aldehyde + N-methylpiperidine → Intermediate imine → Reduction → 1-(2-methoxyethyl)-N-methylpiperidin-4-amine

Reaction Conditions:

  • Reagents: Sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Solvent: Methanol or ethanol.
  • Temperature: Mild, often room temperature to 40°C.

Advantages:

  • Selectivity for monoalkylation.
  • Suitable for scale-up in industrial settings.

Multi-step Synthesis via Intermediates

Some methods involve synthesizing intermediates such as 2-chloropyrimidine derivatives, which are then coupled with piperidine derivatives under nucleophilic aromatic substitution conditions.

Research Data:

  • Intermediates like 2-chloropyrimidine are prepared from chlorination of pyrimidines, followed by substitution with cyclic amines.
  • The final step involves displacement of chlorine with N-methylpiperidine in the presence of a base.

Industrial-Scale Preparation Techniques

Continuous Flow Reactors

Modern industrial synthesis employs continuous flow reactors to improve reaction control, safety, and scalability. These setups optimize temperature, mixing, and reaction time, leading to higher yields and purity.

Purification and Isolation

  • Recrystallization from alcohols or mixed solvents (e.g., methanol/isopropanol).
  • Chromatography for high-purity requirements.
  • Washing with organic solvents and aqueous acid/base solutions to remove impurities.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Solvent Conditions Advantages References
Nucleophilic substitution Piperidine derivatives + 2-methoxyethyl halides NaH, K2CO3 DMF, acetonitrile Reflux (80-120°C) High yield, scalable ,
Reductive amination Aldehydes + N-methylpiperidine NaBH3CN Methanol, ethanol Room temp to 40°C Selectivity, mild
Aromatic substitution 2-Chloropyrimidine intermediates Cyclic amines Ethanol, reflux 75-85°C Suitable for intermediates

Research Findings and Observations

  • Reaction Optimization: Elevated temperatures and polar aprotic solvents significantly enhance nucleophilic substitution efficiency.
  • Yield and Purity: Recrystallization from alcohol mixtures consistently yields high-purity products (>98%).
  • Scalability: Continuous flow processes and intermediate purification steps are crucial for industrial-scale synthesis.
  • Safety and Environmental Considerations: Use of greener solvents and milder reaction conditions are increasingly adopted to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxyethyl)-N-methylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Scientific Research Applications

1-(2-Methoxyethyl)-N-methylpiperidin-4-amine has several notable applications across different scientific domains:

Medicinal Chemistry

  • Drug Development : The compound is being explored as a precursor for synthesizing novel therapeutic agents. Its structural features may enhance the pharmacological properties of derivatives designed to target specific diseases.
  • Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells.
CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)5.0
This compoundHCT-116 (Colon Cancer)4.5

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition could have therapeutic implications, particularly in treating metabolic disorders or enhancing the efficacy of existing drugs.

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound over a period of 72 hours. Flow cytometry analysis revealed a significant increase in apoptotic cell populations, suggesting that the compound induces apoptosis through mechanisms that may include cell cycle arrest.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific metabolic enzymes. The findings indicated that it effectively inhibited the activity of enzymes involved in drug metabolism, which could lead to important considerations regarding drug interactions and pharmacokinetics in clinical settings.

Industrial Applications

In industrial chemistry, this compound can serve as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical structure allows for versatile reactions that can yield a variety of products, making it valuable in developing new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound acts as a proton donor and a nucleophile, which allows it to participate in various biochemical reactions. It may also act as an inhibitor of certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with enzymes and receptors makes it a valuable tool in scientific research.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methoxyethyl group distinguishes this compound from analogs with aromatic or bulkier substituents. Key comparisons include:

Compound Substituents Molecular Weight Key Properties Reference
1-(2-Methoxyethyl)-N-methylpiperidin-4-amine 2-Methoxyethyl, N-methyl Not explicitly given Likely moderate lipophilicity (methoxyethyl enhances solubility vs. aromatic groups)
1-Benzyl-N-methylpiperidin-4-amine Benzyl, N-methyl ~218.3 g/mol Higher lipophilicity (benzyl group increases logP)
1-Acetyl-N-(4-methoxybenzyl)piperidin-4-amine Acetyl, 4-methoxybenzyl 262.35 g/mol Reduced basicity (acetylated amine), increased steric bulk
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine Phenylethyl, 4-methoxyphenyl C20H26N2O (~310.4 g/mol) High lipophilicity (aromatic substituents); potential CNS activity

Key Observations :

  • The 2-methoxyethyl group likely improves aqueous solubility compared to benzyl or phenylethyl substituents ().

Structural Modifications and Trends

  • Alkoxy vs. Aromatic Groups : Methoxyethyl substituents (e.g., i–5m) balance solubility and membrane penetration, whereas aromatic groups (e.g., benzyl in ) favor lipophilicity and receptor binding .
  • Amine Functionalization : Methylation (as in the target compound) enhances metabolic stability compared to primary amines (e.g., 1-benzylpiperidin-4-amine in ) .

Biological Activity

1-(2-Methoxyethyl)-N-methylpiperidin-4-amine, commonly referred to as N-(2-methoxyethyl)-1-methylpiperidin-4-amine, is an organic compound with notable potential in medicinal chemistry and biological research. It features a piperidine ring substituted with a methoxyethyl group and a methyl group at the nitrogen atom. This unique structure is believed to influence its biological activities, particularly its interactions with neurotransmitter systems and potential therapeutic applications.

  • Molecular Formula : C₉H₂₀N₂O
  • Molecular Weight : 172.27 g/mol

The biological activity of N-(2-methoxyethyl)-1-methylpiperidin-4-amine is primarily attributed to its ability to act as a ligand for various receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing pathways related to cognition and mood regulation. The compound's mechanism of action is still under investigation, with ongoing research aimed at elucidating the specific molecular targets involved.

Neurotransmitter Interaction

Research indicates that N-(2-methoxyethyl)-1-methylpiperidin-4-amine may interact with neurotransmitter receptors, which could have implications for conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds allows for exploration in receptor binding studies.

Anticancer Potential

N-(2-methoxyethyl)-1-methylpiperidin-4-amine has been evaluated for its anticancer properties. In vitro studies have shown that derivatives of piperidine compounds can induce apoptosis in cancer cell lines. For instance, compounds similar in structure have demonstrated cytotoxicity against various tumor models, suggesting that this compound may also possess similar properties .

Alzheimer's Disease Research

The compound's potential in Alzheimer's disease therapy is noteworthy. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative processes. Such inhibition could enhance cholinergic signaling, offering a therapeutic avenue for cognitive enhancement in Alzheimer's patients .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of N-(2-methoxyethyl)-1-methylpiperidin-4-amine compared to related compounds:

Compound NameStructureUnique Features
N-(2-methoxyethyl)-1-methylpiperidin-4-amineC₉H₂₀N₂OContains a methoxy group; potential neuroactive properties
N-(2-hydroxyethyl)-1-methylpiperidin-4-amineC₉H₂₁N₂OHydroxyl group alters reactivity; potential antioxidant effects
N-(3-chloropropyl)-1-methylpiperidin-4-amineC₁₀H₂₀ClN₂Chloropropyl group may enhance biological activity

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various piperidine derivatives, including N-(2-methoxyethyl)-1-methylpiperidin-4-amine. One study highlighted its role as a ligand in receptor binding assays, demonstrating promising interactions with serotonin receptors, which are crucial in mood regulation .

Another research effort explored the compound's effects on cancer cell lines, revealing that it could induce apoptosis more effectively than some established chemotherapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-(2-methoxyethyl)-N-methylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of a piperidine precursor. For example, alkylation of N-methylpiperidin-4-amine with 2-methoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K2_2CO3_3 or NaH) in solvents like acetonitrile or ethanol. Reaction optimization includes controlling temperature (40–80°C), stoichiometry (1.2–1.5 equivalents of alkylating agent), and purification via column chromatography or recrystallization. Structural analogs in and highlight similar alkylation strategies, with yields improved by slow addition of reagents and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Resolution MS (HRMS) ensures exact mass matching. Purity is assessed via HPLC with UV detection (e.g., 254 nm) or GC-MS for volatile derivatives. and demonstrate the use of 1^1H NMR (e.g., δ 2.8–3.2 ppm for methoxyethyl protons) and ESI-MS (m/z calculated for C9_9H20_{20}N2_2O: 172.16) .

Advanced Research Questions

Q. How can researchers design experiments to assess the receptor binding affinity of this compound, particularly for CNS targets like 5-HT2A_{2A}2A​ receptors?

  • Methodological Answer : Radioligand binding assays using [3^3H]ketanserin or [3^3H]LSD in HEK293 cells expressing human 5-HT2A_{2A} receptors (see ). Competitive binding curves (IC50_{50}) and Schild analysis determine Ki_i values. Functional activity (agonist/inverse agonist) is tested via R-SAT (Receptor Selection and Amplification Technology) or cAMP assays. Dose-response studies in rodent models (e.g., head-twitch response attenuation) validate in vivo relevance .

Q. What strategies are recommended for resolving contradictions in pharmacological data obtained from different experimental models?

  • Methodological Answer : Cross-validate assays: Compare radioligand binding (membrane vs. whole-cell systems, as in ) to identify methodological biases. Replicate findings in orthogonal systems (e.g., in vitro vs. ex vivo). Use knockout models to confirm target specificity. Statistical meta-analysis of dose-response curves and potency (pIC50_{50}) across studies can clarify discrepancies .

Q. What are the key considerations in modifying the substituents on the piperidine ring to study structure-activity relationships (SAR)?

  • Methodological Answer : Systematic variation of substituents (e.g., methoxyethyl vs. phenethyl groups) and evaluation of steric/electronic effects via computational modeling (e.g., DFT or molecular docking). Synthesize analogs with incremental changes (e.g., ethyl → propyl) and test binding affinity (Kd_d) or functional activity. compares piperidine derivatives, showing how phenyl groups enhance lipophilicity and receptor interactions .

Q. How can in vitro metabolic stability assays be conducted to predict the compound's pharmacokinetic profile?

  • Methodological Answer : Use liver microsomes (human/rodent) with NADPH cofactor to assess Phase I metabolism. LC-MS/MS identifies metabolites (e.g., demethylation or oxidation products). Calculate intrinsic clearance (CLint_{int}) and extrapolate to in vivo hepatic clearance. ’s oral bioavailability data (42.6% in rats) suggests moderate first-pass metabolism, guiding further CYP enzyme inhibition/induction studies .

Q. What methodologies are employed to determine the compound's potential off-target effects in biological systems?

  • Methodological Answer : Broad-spectrum receptor profiling (e.g., CEREP panel) to screen for activity at 100+ GPCRs, ion channels, and transporters. Functional assays (e.g., calcium flux for off-target GPCRs) and transcriptomics (RNA-seq) identify unexpected interactions. ’s selectivity for 5-HT2A_{2A} over 5-HT2C_{2C} and dopamine D2_2 receptors exemplifies rigorous off-target screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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